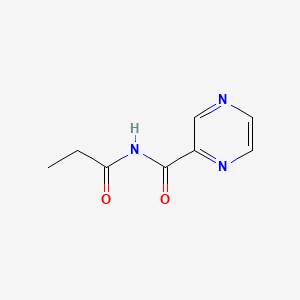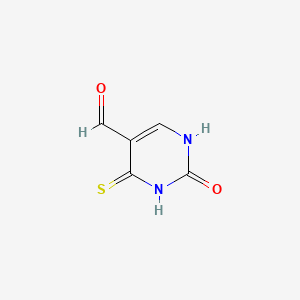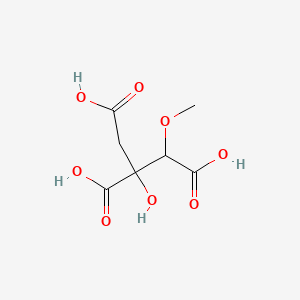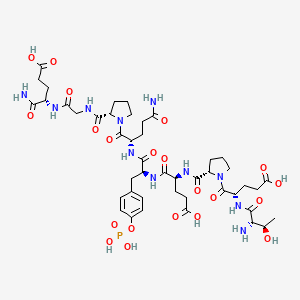![molecular formula C10H8N4O B583136 2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one CAS No. 144240-96-0](/img/structure/B583136.png)
2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one is a heterocyclic compound that belongs to the class of imidazoquinolines. This compound is of significant interest due to its unique structure and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure features an imidazole ring fused to a quinoline moiety, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by iridium and induced by visible light, leading to the formation of the desired imidazoquinoline structure .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the imidazole ring, leading to different imidazoquinoline derivatives.
Substitution: The amino group at position 2 can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Scientific Research Applications
2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
- 2-Amino-3-methylimidazo[4,5-f]quinoline
- Imidazo[1,5-a]quinoxalines
- Imidazo[1,2-a]quinoxalines
Comparison: Compared to these similar compounds, 2-Amino-3a,6-dihydroimidazo[4,5-f]quinolin-7-one exhibits unique properties due to its specific structural features. The presence of the amino group at position 2 and the fused imidazole-quinoline ring system contribute to its distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
144240-96-0 |
|---|---|
Molecular Formula |
C10H8N4O |
Molecular Weight |
200.201 |
IUPAC Name |
2-amino-1,3a-dihydroimidazo[4,5-f]quinolin-7-one |
InChI |
InChI=1S/C10H8N4O/c11-10-13-7-3-2-6-5(9(7)14-10)1-4-8(15)12-6/h1-4,7H,(H3,11,13,14) |
InChI Key |
SPEFSNDRCYBLQZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC(=O)C=CC2=C3C1N=C(N3)N |
Synonyms |
7H-Imidazo[4,5-f]quinolin-7-one,2-amino-1,6-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)


![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)

